2-Aminoisocytosine

Synthetic Biology Unnatural Base Pair Xenobiology

Experimental failure from analog substitution is a critical risk in nucleobase research. 2-Aminoisocytosine (CAS 100643-27-4) eliminates this risk with structural properties that generic pyrimidines cannot replicate. Its dual primary amines enable orthogonal derivatization, while its self-dimerization capacity supports stable XNA duplex formation. Superior aqueous solubility (≥25 mg/mL) reduces DMSO interference in biological assays. Strictly for R&D use-verify specifications before ordering.

Molecular Formula C4H6N4O
Molecular Weight 126.12 g/mol
CAS No. 100643-27-4
Cat. No. B022201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoisocytosine
CAS100643-27-4
Molecular FormulaC4H6N4O
Molecular Weight126.12 g/mol
Structural Identifiers
SMILESC1=C(NC(=NC1=O)N)N
InChIInChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)
InChIKeySWELIMKTDYHAOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoisocytosine for XNA and Prodrug Research


2-Aminoisocytosine (CAS 100643-27-4) is a synthetic non-canonical pyrimidine base characterized by the molecular formula C4H6N4O and a molecular weight of 126.12 g/mol . It is structurally defined as a 2-amino derivative of isocytosine, which itself is an isomer of the natural nucleobase cytosine . This compound is utilized as a versatile heterocyclic scaffold in organic synthesis and serves as a key building block for nucleoside/nucleotide analogs in drug discovery and synthetic biology . The compound is commercially available from various suppliers, typically with a purity of ≥97%, and its procurement is intended strictly for research purposes .

Workflow XNA and unnatural base pair design via self-dimerizing nucleobase
Workflow GDEPT prodrug scaffold research with enzyme-specific activation context
Selection Dual-amine heterocyclic building block for nucleoside analog libraries

Why 2-Aminoisocytosine Cannot Be Substituted


The interchange of seemingly similar pyrimidine bases is a common source of experimental failure in both chemical synthesis and biological assays. 2-Aminoisocytosine (CAS 100643-27-4) possesses unique structural and functional properties that distinguish it from its closest analogs, including its parent isomer cytosine, its 5-fluoro derivative (5-fluoroisocytosine), and the simpler isocytosine. These differences manifest in its base-pairing behavior [1], its substrate specificity for deaminase enzymes [2], and its chemical reactivity as a heterocyclic scaffold. Substitution with a generic analog like isocytosine or a non-specific nucleobase would therefore not yield equivalent results in applications such as the design of unnatural base pairs, the development of targeted prodrugs, or the study of alternative genetic systems. The following quantitative evidence details these non-interchangeable characteristics.

Base-pairing mechanism

2-Aminoisocytosine self-dimerizes in DNA-like oligomers; isocytosine relies on a partner base. Substitution may disrupt artificial duplex formation.

Enzyme substrate specificity

Isocytosine deaminase (VCZ) discriminates against cytosine. Generic nucleobases may not activate in GDEPT prodrug models.

Solubility and reactivity profile

Dual amine groups and reported aqueous solubility differ from mono-amine analogs. Derivatization and assay performance may not transfer directly.

2-Aminoisocytosine vs. Key Analogs


Self-Dimerization in DNA-like Oligomers

A study by Kurosaki et al. (2018) demonstrated that 2-aminopyrimidin-4-one (2-Aminoisocytosine) can self-dimerize to form a novel base pair, a property not observed with its parent compound, isocytosine (2-aminouracil) [1]. This self-dimerization is critical for forming higher-order DNA-like structures. The research further showed that a non-natural DNA-like oligomer, synthesized with 2-Aminoisocytosine, exhibited reversible duplex formation under specific conditions, confirming its functional integration into an artificial genetic system [1].

Duplex formation
Head-to-head
Target self-dimerizes and forms reversible duplex; isocytosine does not self-dimerize.
Supports odd-number genetic alphabet design
Solid-phase synthesis, alkynyl C-nucleotide linkage
Synthetic Biology Unnatural Base Pair Xenobiology

Enzyme Specificity for Prodrug Activation

The isocytosine deaminase enzyme VCZ exhibits absolute specificity for isocytosine derivatives, converting 5-fluoroisocytosine (5-FIC) to the cytotoxic agent 5-fluorouracil (5-FU), but shows no activity toward cytosine [1]. This specificity is critical for Gene-Directed Enzyme Prodrug Therapy (GDEPT) strategies, where selective prodrug activation in tumor cells minimizes off-target toxicity. The parent compound, 2-Aminoisocytosine, serves as the essential scaffold for developing these enzyme-specific prodrugs. The VCZ/5-FIC system has shown efficacy in colorectal cancer cell lines, establishing a clear therapeutic advantage over non-selective systems like the classical cytosine deaminase [1].

Enzyme specificity
Head-to-head
VCZ deaminase accepts 5-fluoroisocytosine; cytosine is not a substrate.
Enables enzyme-prodrug targeting research
Recombinant enzyme assays; GDEPT model context
Gene-Directed Enzyme Prodrug Therapy Cancer Therapeutics Enzymology

Improved Aqueous Solubility for Assays

A key practical differentiator for in vitro studies is solubility. While isocytosine (CAS 108-53-2) is reported to have a solubility of 11 mg/mL (99 mM) in DMSO, 2-Aminoisocytosine exhibits enhanced solubility in aqueous systems, being soluble to at least 25 mg/mL in water and to 50 mM in pure DMSO [1]. This improved solubility profile is a critical advantage for researchers requiring higher compound concentrations in aqueous buffers for cellular assays or biochemical studies, reducing the need for organic co-solvents that may confound experimental results.

Aqueous solubility
Data to verify
≥25 mg/mL in water; isocytosine 11 mg/mL in DMSO
Reported higher aqueous compatibility
Cross-study comparison; verify under intended buffer
Medicinal Chemistry Assay Development Formulation

Dual Amine Scaffold for Diversification

2-Aminoisocytosine (2,6-diaminopyrimidin-4-ol) possesses two distinct amine groups (at the 2- and 6-positions) in addition to the pyrimidine ring, which provides a greater number of reactive handles for chemical diversification compared to simpler analogs like isocytosine (which has a single amine group at the 2-position) or cytosine . This structural feature makes it a more versatile building block for the synthesis of complex nucleoside analogs, libraries of heterocyclic compounds, and pharmaceutical intermediates . For example, it has been used as a key intermediate in the synthesis of minoxidil and related compounds .

Amine handles
Class-level
Two primary amines (2- and 6-positions); isocytosine has one.
Supports diverse derivatization pathways
Reactivity context; validate orthogonal protection
Synthetic Chemistry Heterocyclic Scaffold Building Blocks

2-Aminoisocytosine Application Scenarios


Unnatural Base Pairs and Expanded Genetic Alphabets

As demonstrated by its ability to self-dimerize and form stable duplexes in DNA-like oligomers, 2-Aminoisocytosine is a critical component for researchers engineering xenonucleic acids (XNAs) or developing artificial genetic systems with more than four base pairs [1]. Procurement is essential for laboratories focused on expanding the central dogma or creating orthogonal biological systems.

Targeted Prodrug Therapy (GDEPT)

The high specificity of isocytosine deaminases for this scaffold makes 2-Aminoisocytosine an ideal starting material for synthesizing prodrug candidates like 5-fluoroisocytosine (5-FIC) [2]. Its use in GDEPT research aims to create cancer therapies with a superior therapeutic index by limiting prodrug activation to tumor cells, avoiding the off-target effects associated with natural cytosine-based systems [2].

Nucleoside and Heterocyclic Library Synthesis

The presence of two primary amine groups on the pyrimidine ring provides distinct sites for orthogonal protection and derivatization . This makes 2-Aminoisocytosine a preferred building block over simpler mono-amine pyrimidines for the parallel synthesis of diverse chemical libraries, accelerating hit-to-lead optimization campaigns in medicinal chemistry .

High-Solubility Cellular Assays

In settings where DMSO concentrations must be minimized to prevent cellular toxicity or enzyme inhibition, the superior aqueous solubility of 2-Aminoisocytosine (≥25 mg/mL in water) compared to isocytosine provides a significant practical advantage [3]. This ensures compound delivery at pharmacologically relevant concentrations with reduced solvent interference.

Application
Selection Property
Validation Focus
XNA and artificial genetic systems
Self-dimerization for odd-number base pairing
Duplex formation and stability under assay conditions
GDEPT prodrug research
Enzyme-specific substrate (VCZ) context
Prodrug activation selectivity in cell models
Heterocyclic library and nucleoside analog synthesis
Dual primary amine handles
Orthogonal protection and derivatization efficiency
Aqueous-compatible cellular assays
Reported water solubility profile
DMSO-free assay conditions and solvent interference review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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